molecular formula C14H10FN3O2 B2435155 5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 2195952-34-0

5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2435155
CAS No.: 2195952-34-0
M. Wt: 271.251
InChI Key: PFYIFHZKIAMVPC-UHFFFAOYSA-N
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Description

5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H10FN3O2 and its molecular weight is 271.251. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Behavior

A study by Garre et al. (2019) explored the synthesis of a fluorescent family of unsymmetrical organoboron complexes containing derivatives similar to 5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4(1H,3H)-dione. These compounds demonstrated strong UV-Vis absorptions and high fluorescence quantum yields, indicating potential utility in bioorthogonal chemistry (Garre et al., 2019).

Facile Synthesis of Substituted Compounds

Tran et al. (2005) described a new synthesis process for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid. This synthesis involves the generation of the dianion of urea and the subsequent formation of the quinazolinedione ring, demonstrating a straightforward method to create substituted derivatives of quinazoline-2,4-diones (Tran et al., 2005).

Synthesis of Nucleoside Derivatives

El‐Barbary et al. (1995) conducted a study on the synthesis of nucleoside derivatives from quinazoline-2,4(1H,3H)-diones. This research indicates the potential of quinazoline-2,4-diones in the field of nucleoside chemistry, particularly for the development of modified nucleosides (El‐Barbary et al., 1995).

Catalytic Fixation of Carbon Dioxide

Kimura et al. (2012) explored the use of quinazoline-2,4(1H,3H)-diones in the efficient catalytic fixation of carbon dioxide, converting various 2-aminobenzonitriles into corresponding quinazoline-2,4(1H,3H)-diones. This process highlights the potential application of these compounds in carbon dioxide capture and utilization (Kimura et al., 2012).

Antimicrobial and Antiviral Potential

Several studies have investigated the antimicrobial and antiviral properties of quinazoline-2,4-diones. For instance, Aguirre et al. (2020) identified a derivative acting as a catalytic inhibitor of DNA gyrase, demonstrating potential as a novel antibacterial agent (Aguirre et al., 2020). Additionally, Gütschow et al. (1995) synthesized N-oxides of new heterocyclic systems, showing significant antiviral activity against various viruses (Gütschow et al., 1995).

Properties

IUPAC Name

5-fluoro-3-(pyridin-2-ylmethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-10-5-3-6-11-12(10)13(19)18(14(20)17-11)8-9-4-1-2-7-16-9/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYIFHZKIAMVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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